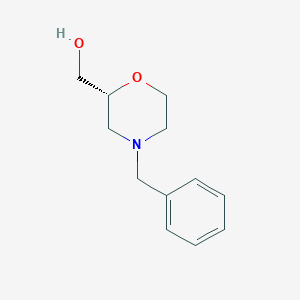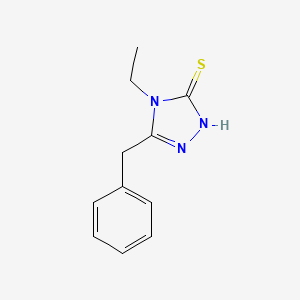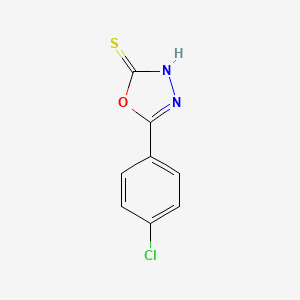
1,1-Bis(4-aminofenil)ciclohexano
Descripción general
Descripción
1,1-Bis(4-aminophenyl)cyclohexane is an organic compound with the molecular formula C18H22N2. It is a derivative of cyclohexane, where two 4-aminophenyl groups are attached to the same carbon atom of the cyclohexane ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Aplicaciones Científicas De Investigación
1,1-Bis(4-aminophenyl)cyclohexane has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
1,1-Bis(4-aminophenyl)cyclohexane plays a significant role in biochemical reactions, particularly in the formation of polyamides and other polymers. It interacts with enzymes such as peroxidases and oxidases, which facilitate its incorporation into larger molecular structures. The compound’s interaction with these enzymes involves the formation of covalent bonds between the amino groups and the enzyme’s active sites, leading to the formation of stable complexes .
Cellular Effects
1,1-Bis(4-aminophenyl)cyclohexane has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,1-Bis(4-aminophenyl)cyclohexane involves its binding interactions with biomolecules such as proteins and nucleic acids. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1,1-Bis(4-aminophenyl)cyclohexane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Bis(4-aminophenyl)cyclohexane change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that 1,1-Bis(4-aminophenyl)cyclohexane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,1-Bis(4-aminophenyl)cyclohexane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth and development. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
1,1-Bis(4-aminophenyl)cyclohexane is involved in several metabolic pathways, including those related to amino acid metabolism and polymer synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its incorporation into metabolic intermediates. These interactions can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 1,1-Bis(4-aminophenyl)cyclohexane is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions can influence the compound’s localization and its overall biochemical activity .
Subcellular Localization
1,1-Bis(4-aminophenyl)cyclohexane is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(4-aminophenyl)cyclohexane can be synthesized through several methods. One common approach involves the Ullmann coupling reaction, where 1,1-bis(4-aminophenyl)cyclohexane is synthesized from 4-iodoaniline and cyclohexanone in the presence of a copper catalyst . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 1,1-bis(4-aminophenyl)cyclohexane often involves the use of high-yield and scalable processes. One such method includes the reaction of 4-aminophenylmagnesium bromide with cyclohexanone, followed by acid hydrolysis to yield the desired product . This method is favored for its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(4-aminophenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 1,1-bis(4-aminophenyl)cyclohexane involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function . In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of the drugs . In anticancer applications, it binds to DNA, disrupting the replication process and inhibiting cell growth .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexane ring.
4,4’-Diaminodiphenylsulfone: Contains a sulfone group instead of a cyclohexane ring.
4,4’-Diaminodiphenyl ether: Contains an ether linkage instead of a cyclohexane ring.
Uniqueness
1,1-Bis(4-aminophenyl)cyclohexane is unique due to its cyclohexane core, which provides greater flexibility and stability compared to other similar compounds. This structural feature enhances its solubility in organic solvents and its ability to form stable complexes with various molecules .
Propiedades
IUPAC Name |
4-[1-(4-aminophenyl)cyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIQUAKDNTQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954478 | |
| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3282-99-3 | |
| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-cyclohexylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
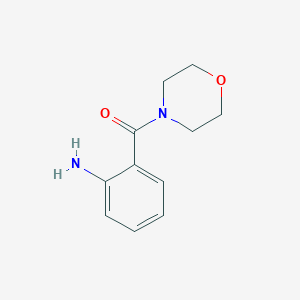
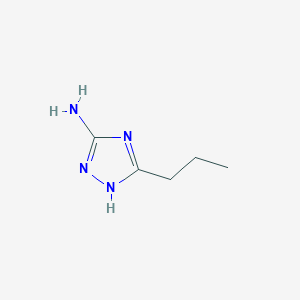
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)
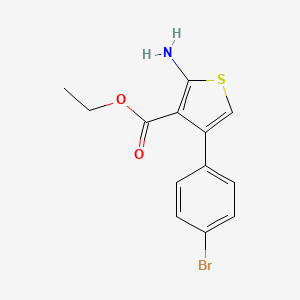
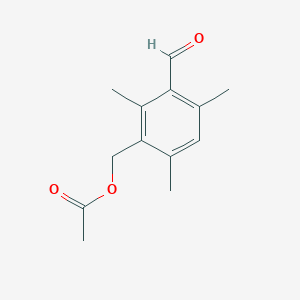
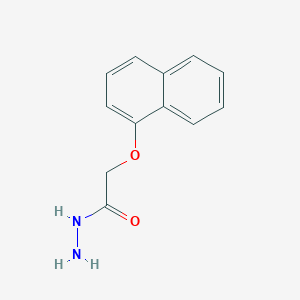

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
